molecular formula C13H13N3OS B495261 3-(cinnamylthio)-6-methyl-1,2,4-triazin-5(2H)-one CAS No. 353260-84-1

3-(cinnamylthio)-6-methyl-1,2,4-triazin-5(2H)-one

Cat. No.: B495261
CAS No.: 353260-84-1
M. Wt: 259.33g/mol
InChI Key: OUFVFIVQKHYSCP-VMPITWQZSA-N
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Description

3-(Cinnamylthio)-6-methyl-1,2,4-triazin-5(2H)-one is a heterocyclic compound that features a triazine ring substituted with a cinnamylthio group and a methyl group

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 3-(cinnamylthio)-6-methyl-1,2,4-triazin-5(2H)-one typically involves the reaction of 6-methyl-1,2,4-triazin-5(2H)-one with cinnamyl chloride in the presence of a base such as potassium carbonate. The reaction is carried out in a suitable solvent like acetonitrile under reflux conditions. The product is then purified through recrystallization or column chromatography.

Industrial Production Methods

While specific industrial production methods for this compound are not well-documented, the general approach would involve scaling up the laboratory synthesis. This would include optimizing reaction conditions to maximize yield and purity, and employing industrial-scale purification techniques such as large-scale chromatography or crystallization.

Chemical Reactions Analysis

Types of Reactions

3-(Cinnamylthio)-6-methyl-1,2,4-triazin-5(2H)-one can undergo various chemical reactions, including:

    Oxidation: The cinnamylthio group can be oxidized to form sulfoxides or sulfones.

    Reduction: The triazine ring can be reduced under specific conditions to yield different derivatives.

    Substitution: The compound can participate in nucleophilic substitution reactions, particularly at the triazine ring.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include hydrogen peroxide or m-chloroperbenzoic acid.

    Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride can be used.

    Substitution: Nucleophiles like amines or thiols can be employed under basic conditions.

Major Products

    Oxidation: Sulfoxides or sulfones.

    Reduction: Reduced triazine derivatives.

    Substitution: Various substituted triazine derivatives depending on the nucleophile used.

Scientific Research Applications

3-(Cinnamylthio)-6-methyl-1,2,4-triazin-5(2H)-one has several applications in scientific research:

    Chemistry: Used as an intermediate in the synthesis of more complex heterocyclic compounds.

    Biology: Investigated for its potential biological activities, including antimicrobial and anticancer properties.

    Medicine: Explored for its potential as a therapeutic agent due to its unique chemical structure.

Mechanism of Action

The mechanism of action of 3-(cinnamylthio)-6-methyl-1,2,4-triazin-5(2H)-one involves its interaction with specific molecular targets. The cinnamylthio group can interact with biological macromolecules, potentially inhibiting enzymes or interfering with cellular processes. The triazine ring may also play a role in binding to specific receptors or enzymes, leading to its biological effects.

Comparison with Similar Compounds

Similar Compounds

    Benzothiazole: An aromatic heterocyclic compound with a similar sulfur-containing ring structure.

    2-Aminothiazole: Another sulfur-containing heterocycle with significant biological activity.

Uniqueness

3-(Cinnamylthio)-6-methyl-1,2,4-triazin-5(2H)-one is unique due to the presence of both a cinnamylthio group and a triazine ring, which confer distinct chemical and biological properties. Its combination of functional groups makes it a versatile compound for various applications in research and industry.

Properties

IUPAC Name

6-methyl-3-[(E)-3-phenylprop-2-enyl]sulfanyl-4H-1,2,4-triazin-5-one
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C13H13N3OS/c1-10-12(17)14-13(16-15-10)18-9-5-8-11-6-3-2-4-7-11/h2-8H,9H2,1H3,(H,14,16,17)/b8-5+
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

OUFVFIVQKHYSCP-VMPITWQZSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=NN=C(NC1=O)SCC=CC2=CC=CC=C2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

CC1=NN=C(NC1=O)SC/C=C/C2=CC=CC=C2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C13H13N3OS
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

259.33 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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